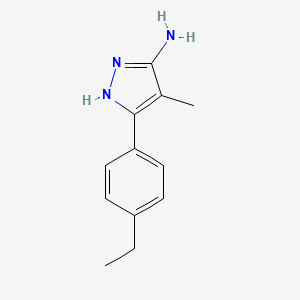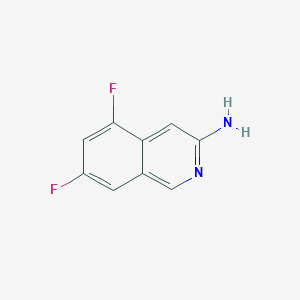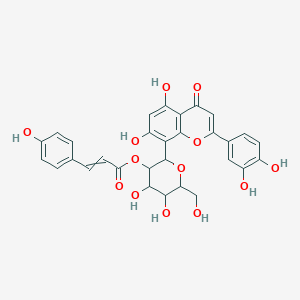
1-Bromo-3-(3-bromopropyl)-5-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-(3-bromopropyl)-5-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons. This compound is characterized by the presence of bromine and fluorine atoms attached to a benzene ring, making it a versatile intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable in scientific research and industrial applications.
Preparation Methods
The synthesis of 1-Bromo-3-(3-bromopropyl)-5-fluorobenzene typically involves the bromination of 3-(3-bromopropyl)-5-fluorobenzene. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring. Common reagents used in this process include bromine (Br2) and a suitable solvent such as dichloromethane (CH2Cl2). The reaction is usually conducted at low temperatures to prevent over-bromination and to achieve high yields.
Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
1-Bromo-3-(3-bromopropyl)-5-fluorobenzene undergoes a variety of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atoms in the compound can be replaced by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amines (NH2-). These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or ethanol (EtOH) under mild conditions.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction of the bromine atoms can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of the corresponding hydrocarbons.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex aromatic structures. These reactions typically require palladium (Pd) catalysts and suitable ligands.
The major products formed from these reactions depend on the specific reagents and conditions used, allowing for the synthesis of a wide range of derivatives.
Scientific Research Applications
1-Bromo-3-(3-bromopropyl)-5-fluorobenzene has several applications in scientific research, including:
Chemistry: It serves as a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science.
Biology: The compound can be used to modify biomolecules, enabling the study of biological pathways and interactions.
Medicine: It is utilized in the development of novel drugs and therapeutic agents, particularly in the design of molecules with specific biological activities.
Industry: The compound is employed in the production of specialty chemicals and advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(3-bromopropyl)-5-fluorobenzene involves its ability to undergo various chemical transformations, which can be exploited to achieve desired effects. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes. For example, in medicinal chemistry, the compound may interact with specific enzymes or receptors, leading to therapeutic effects.
Comparison with Similar Compounds
1-Bromo-3-(3-bromopropyl)-5-fluorobenzene can be compared with other halogenated aromatic compounds, such as:
1-Bromo-3-(3-bromopropyl)-3-fluorobenzene: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
1-Bromo-3-(3-bromopropyl)-4-fluorobenzene:
1-Bromo-3-(3-bromopropyl)-2-fluorobenzene: Differing in the position of the fluorine atom, affecting its reactivity and suitability for specific reactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and makes it suitable for a wide range of applications in research and industry.
Properties
Molecular Formula |
C9H9Br2F |
|---|---|
Molecular Weight |
295.97 g/mol |
IUPAC Name |
1-bromo-3-(3-bromopropyl)-5-fluorobenzene |
InChI |
InChI=1S/C9H9Br2F/c10-3-1-2-7-4-8(11)6-9(12)5-7/h4-6H,1-3H2 |
InChI Key |
PIEJXWFWYNBJHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)Br)CCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


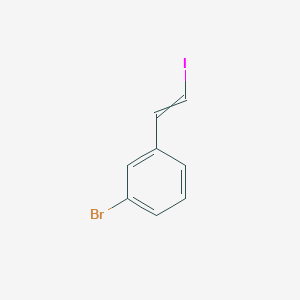
![{1-[1-(3-chlorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]pyrrolidin-2-yl}methanol](/img/structure/B12441453.png)
![3-Tert-butoxycarbonylamino-6-oxa-bicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B12441463.png)


![1-Boc-3-[(4-methyl-piperazin-1-ylpropyl)-amino]-azetidine](/img/structure/B12441485.png)
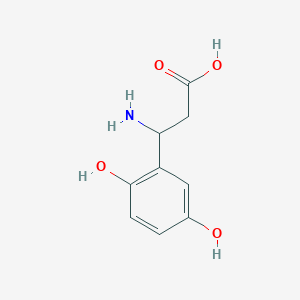
![4-ethyl-2-[(E)-(2-methoxy-5-nitrophenyl)diazenyl]phenol](/img/structure/B12441500.png)
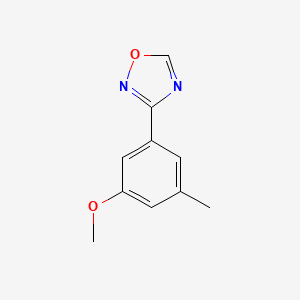
![beta-D-Glucopyranoside, 2-(3-hydroxy-4-methoxyphenyl)ethyl 3-O-(6-deoxy-alpha-L-mannopyranosyl)-, 6-[3-(4-hydroxy-3-methoxyphenyl)-2-propenoate], (E)-](/img/structure/B12441518.png)
